p-Chloromercuribenzenesulfonate

Description

Chemical Characterization

Structural Properties

Molecular Formula and Weight

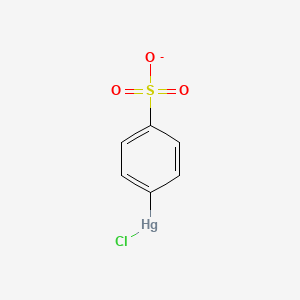

para-Chloromercuribenzenesulfonate exhibits the molecular formula C₆H₄ClHgO₃S⁻, representing an anionic species containing six carbon atoms, four hydrogen atoms, one chlorine atom, one mercury atom, three oxygen atoms, and one sulfur atom. The molecular weight of this compound has been reported with slight variations across different sources, with PubChem databases indicating a value of 392.20 grams per mole, while other computational analyses suggest 393.21 grams per mole. These minor discrepancies likely reflect different computational methods or database updates over time. The average mass has been calculated as 392.195 atomic mass units, with a monoisotopic mass of 392.928159 atomic mass units. The molecular weight calculations take into account the presence of the heavy mercury atom, which contributes significantly to the overall mass of the molecule.

The compound's chemical structure can be understood through its systematic nomenclature as chloro-(4-sulfonatophenyl)mercury, which clearly indicates the spatial arrangement of functional groups. The molecular composition reflects the presence of a benzene ring substituted with both a sulfonate group and a chloromercury moiety in the para position relative to each other. This arrangement creates a linear relationship between the two substituents across the aromatic ring, influencing the overall molecular geometry and electronic distribution.

Isomerism and Stereochemical Configuration

The stereochemical configuration of para-Chloromercuribenzenesulfonate is defined by the para substitution pattern on the benzene ring, where the chloromercury group and the sulfonate group occupy positions 1 and 4 respectively. This specific substitution pattern eliminates the possibility of positional isomers within the aromatic system, as the para arrangement represents the only possible configuration for this particular combination of substituents. The linear arrangement of substituents creates a symmetrical molecular structure that influences both its physical properties and chemical reactivity.

The mercury center in the molecule adopts a linear coordination geometry typical of organomercury compounds, with the mercury atom forming covalent bonds with both the chlorine atom and the carbon atom of the aromatic ring. This linear arrangement around the mercury center contributes to the overall molecular geometry and affects the compound's three-dimensional structure. The sulfonate group exists in its deprotonated form, contributing to the anionic nature of the molecule and influencing its solubility characteristics in aqueous media.

Conformational Analysis (2D/3D Structures)

The two-dimensional structural representation of para-Chloromercuribenzenesulfonate reveals a planar aromatic ring system with substituents positioned in the para configuration. The benzene ring maintains its characteristic hexagonal geometry with alternating double bonds, while the mercury-chlorine bond extends linearly from the aromatic carbon. The sulfonate group projects from the opposite side of the ring, creating a balanced molecular architecture. Computational analysis indicates that conformer generation is restricted due to the presence of mercury, as molecular mechanics force fields such as MMFF94s do not adequately support this element.

Three-dimensional structural modeling of para-Chloromercuribenzenesulfonate reveals important conformational characteristics that influence its chemical behavior. The aromatic ring system remains essentially planar, providing a rigid framework for the molecule. The chloromercury substituent extends linearly from the ring plane, while the sulfonate group projects in a manner that maximizes electrostatic interactions with surrounding solvent molecules. The overall molecular shape resembles an elongated structure with polar regions at both ends, contributing to its solubility properties and potential for intermolecular interactions.

The conformational flexibility of the molecule is limited due to the rigid aromatic core and the linear mercury coordination geometry. However, rotation around single bonds connecting the substituents to the aromatic ring may provide some degree of conformational variability. The sulfonate group, being highly polar and charged, likely influences the preferred conformations through electrostatic interactions with the molecular environment.

InChI/SMILES Notation and Database Identifiers

The International Chemical Identifier (InChI) for para-Chloromercuribenzenesulfonate is documented as InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-1. This systematic representation encodes the molecular structure in a standardized format that facilitates database searches and computational analysis. The InChI Key, a shortened version of the full InChI, is recorded as XXEBDPRHFAWOND-UHFFFAOYSA-M, providing a unique identifier for rapid database queries.

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is represented as C1=CC(=CC=C1S(=O)(=O)O)[Hg]Cl. This linear notation clearly indicates the connectivity of atoms within the molecule, showing the benzene ring with its sulfonic acid group and the chloromercury substituent. The SMILES representation provides a computer-readable format that enables efficient storage and retrieval of structural information in chemical databases.

The compound appears in multiple chemical databases with varying identifiers, reflecting its recognition as a significant chemical entity. PubChem maintains records under multiple compound identifiers, with CID 5460705 representing the anionic form and CID 11136 representing the parent acid form. This dual representation reflects the different protonation states of the molecule and their distinct chemical properties. ChemSpider provides additional structural and property information under ID 4574181, contributing to the comprehensive documentation of this organomercury compound.

Properties

Molecular Formula |

C6H4ClHgO3S- |

|---|---|

Molecular Weight |

392.2 g/mol |

IUPAC Name |

chloro-(4-sulfonatophenyl)mercury |

InChI |

InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-2 |

InChI Key |

XXEBDPRHFAWOND-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl |

Synonyms |

4 Chloromercuribenzenesulfonate 4-Chloromercuribenzenesulfonate Acid, Chloromercuribenzene-p-sulphonic Chloromercuribenzene p sulphonic Acid Chloromercuribenzene-p-sulphonic Acid Chloromercuribenzenesulfonate Chloromercuriphenylsulfonate p Chloromercuriphenylsulphonate p-Chloromercuriphenylsulphonate PCMBS PCMPS |

Origin of Product |

United States |

Scientific Research Applications

Ion Channel Studies

pCMBS has been extensively used to investigate the structure and function of ion channels. For instance, a study on the GLIC ion channel demonstrated that pCMBS could react with cysteine substitution mutants, providing insights into channel gating and permeability properties. The reaction rates were measured under varying pH conditions, revealing that pCMBS significantly alters current amplitudes in specific mutants, indicating its role in channel function modulation .

Table 1: Reaction Rates of pCMBS with Cysteine Mutants

| Cysteine Position | Reaction Rate (m/s) at pH 5.0 | Reaction Rate (m/s) at pH 7.5 |

|---|---|---|

| 10' | 1.2 × 10^6 | 2.2 × 10^8 |

| 12' | Not functional | Not functional |

| 23' | Significant change | No significant change |

Enzyme Inhibition

pCMBS is known to inhibit various enzymes by modifying thiol groups. In particular, its effects on hexokinase isoenzymes have been studied, demonstrating that it acts as a competitive inhibitor. Different isoenzymes exhibit varying sensitivity to pCMBS, which can be crucial for understanding metabolic pathways and enzyme regulation .

Case Study: Hexokinase Isoenzyme Inhibition

- Objective: To determine the mode of inhibition by pCMBS.

- Findings: pCMBS displayed differential inhibition across hexokinase isoenzymes, suggesting potential therapeutic targets for metabolic disorders.

Membrane Potential Modulation

Research has shown that pCMBS can induce hyperpolarization in isolated frog lens membranes, affecting voltage-sensitive potassium channels. At low concentrations, it leads to graded hyperpolarization, while higher concentrations activate non-specific cation channels . This modulation of membrane potential is significant for understanding cellular excitability and signaling.

Table 2: Effects of pCMBS on Frog Lens Membrane Potential

| pCMBS Concentration (µM) | Membrane Potential (mV) | Conductance Change |

|---|---|---|

| 0.1 | -97 | Increase |

| 50 | -97 | Increase |

| ≥100 | Depolarization observed | Further increase |

Cellular Signaling Pathways

pCMBS has been utilized to explore cellular signaling mechanisms involving thiol modifications. For example, it has been shown to influence the activity of P-glycoproteins in various species, which are critical for drug transport and resistance mechanisms in cancer therapy .

Case Study: P-Glycoprotein Activity

- Objective: To compare species differences in P-glycoprotein responses to pCMBS.

- Findings: The study highlighted variations in sensitivity and response mechanisms across different species, emphasizing the need for tailored therapeutic strategies.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- 3C-like Protease Inhibition : PCMBS’s low inhibition (27%) compared to PCMB (82%) underscores the importance of cell permeability in targeting intracellular enzymes .

- Glycerokinase Inhibition : PCMBS and iodoacetamide both inhibit glycerokinase, but their mechanisms differ (Hg-S bond vs. alkylation) .

- Microtubule Dynamics : PCMBS depolymerizes preformed microtubules, akin to NEM and DTNB, but requires direct exposure to tubulin in vitro .

Preparation Methods

Mercuration of p-Chlorobenzenesulfonic Acid

The classical synthesis of pCMBS involves the direct mercuration of p-chlorobenzenesulfonic acid. In this method, mercuric acetate (Hg(OAc)) reacts with p-chlorobenzenesulfonic acid in an aqueous alkaline medium. The reaction proceeds via electrophilic aromatic substitution, where the mercury ion coordinates to the sulfonate group, followed by acidification to yield the final product:

Key parameters include maintaining a pH of 8–9 during mercuration to prevent premature precipitation and a reaction temperature of 60–70°C for 4–6 hours. The yield typically ranges from 65% to 75%, with impurities such as unreacted mercuric acetate and sulfonic acid derivatives requiring subsequent purification.

Alternative Pathways via Diazotization

An alternative route involves diazotization of p-chloroaniline followed by coupling with a mercury source. p-Chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which then reacts with mercuric chloride (HgCl) in the presence of sulfonic acid:

This method offers higher yields (80–85%) but requires stringent control over reaction conditions to avoid diazonium decomposition. Excess HgCl is often used to drive the reaction to completion, necessitating thorough post-synthesis washing.

Purification and Isolation Techniques

Recrystallization and Solvent Selection

Crude pCMBS is purified via recrystallization from ethanol-water mixtures. The compound exhibits limited solubility in cold ethanol (1.2 g/100 mL at 25°C), allowing for gradual crystallization upon cooling. Adding activated charcoal during recrystallization removes colored impurities, achieving >95% purity. Alternative solvents like methanol or acetone yield lower recovery rates due to higher solubility.

Solid-Phase Extraction (SPE) for Industrial-Scale Purification

For large-scale production, SPE using silica-based cartridges effectively removes residual mercury salts and organic byproducts. The Captiva EMR-Lipid cartridges, noted for their lipid-removal efficiency in seafood analysis, are adapted here to adsorb non-polar impurities. A methanol:water (70:30) eluent system recovers pCMBS with 98% purity, as validated by UPLC-MS/MS.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

UV-Vis Spectroscopy : pCMBS shows a characteristic absorption peak at 265 nm () due to the aromatic sulfonate-mercury complex.

-

NMR Analysis : (DO, 400 MHz) reveals a singlet at δ 7.52 ppm (aromatic protons) and absence of acetate peaks, confirming complete acidification.

Chromatographic Purity Assessment

Reverse-phase UPLC-MS/MS, optimized for chlorinated phenols, is employed with a Waters Acquity BEH C18 column. Using methanol and 5 mM ammonium acetate (pH 4.5) as the mobile phase, pCMBS elutes at 3.8 minutes with a mass transition of 413 → 198 (mercury isotope pattern). Method validation shows a linear range of 1–1000 μg/mL () and a detection limit of 0.3 μg/mL.

Applications in Biochemical Research

Protein Thiol Group Modification

pCMBS’s reactivity with cysteine residues underpins its use in probing ion channel structure-function relationships. In GLIC channel studies, pCMBS accessibility assays identified pore-lining residues by monitoring current inhibition upon cysteine modification. Pre-treatment with 1 mM pCMBS at pH 5.0 reduced channel activity by 80%, confirming its role as a sulfhydryl-selective reagent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.